Cas no 954815-11-3 (4-Iodo-2-(trifluoromethyl)benzoic acid)

4-Iodo-2-(trifluoromethyl)benzoic acid is a fluorinated aromatic compound featuring both an iodine substituent and a trifluoromethyl group on a benzoic acid scaffold. This structure imparts unique reactivity, making it valuable as an intermediate in pharmaceutical and agrochemical synthesis. The iodine moiety allows for further functionalization via cross-coupling reactions, while the electron-withdrawing trifluoromethyl group enhances stability and influences electronic properties. Its benzoic acid functionality provides a handle for derivatization or salt formation. The compound is particularly useful in the development of bioactive molecules, where its structural motifs contribute to improved metabolic stability and binding affinity. High purity grades ensure consistent performance in synthetic applications.
4-Iodo-2-(trifluoromethyl)benzoic acid structure
954815-11-3 structure
Product Name:4-Iodo-2-(trifluoromethyl)benzoic acid
CAS No:954815-11-3
MF:C8H4F3IO2
MW:316.015845298767
MDL:MFCD09881756
CID:1024603
PubChem ID:17733364
Update Time:2025-05-19

4-Iodo-2-(trifluoromethyl)benzoic acid Chemical and Physical Properties

Names and Identifiers

    • 4-Iodo-2-(trifluoromethyl)benzoic acid
    • 2-(trifluoromethyl)-4-iodobenzoic acid
    • 2-Trifluoromethyl-4-Iodobenzoic acid
    • XSQLEPZNGCNYKF-UHFFFAOYSA-N
    • 6457AC
    • WT1512
    • 4-Iodo-2-trifluoromethylbenzoic acid
    • 4-Iodo-2-trifluoromethyl-benzoic acid
    • FCH1394986
    • AX8230948
    • BB 0244813
    • ST24023577
    • 4-Iodo-2-(trifluoromethyl)benzoic acid (ACI)
    • SCHEMBL695647
    • DS-17858
    • SY113227
    • 954815-11-3
    • DB-292037
    • CS-0041031
    • MFCD09881756
    • 4-Iodo-2-(trifluoromethyl)benzoicacid
    • AKOS000109366
    • DTXSID50589916
    • MDL: MFCD09881756
    • Inchi: 1S/C8H4F3IO2/c9-8(10,11)6-3-4(12)1-2-5(6)7(13)14/h1-3H,(H,13,14)
    • InChI Key: XSQLEPZNGCNYKF-UHFFFAOYSA-N
    • SMILES: O=C(C1C(C(F)(F)F)=CC(I)=CC=1)O

Computed Properties

  • Exact Mass: 315.92081g/mol
  • Monoisotopic Mass: 315.92081g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 229
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 37.3
  • XLogP3: 3

4-Iodo-2-(trifluoromethyl)benzoic acid Pricemore >>

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4-Iodo-2-(trifluoromethyl)benzoic acid Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Sodium nitrite ,  Sulfuric acid Solvents: Water ;  5 °C; 20 min, cooled
1.2 Reagents: Sulfuric acid ,  Potassium iodide Solvents: Water ;  cooled; rt; 45 min, rt → 80 °C; 80 °C → rt
Reference
Preparation of N-pyrazolyl carboxamides as CRAC channel inhibitors
, World Intellectual Property Organization, , ,

Production Method 2

Reaction Conditions
1.1 Reagents: Sodium nitrite ,  Hydrochloric acid Solvents: Water ;  20 min, 0 °C
1.2 Reagents: Potassium iodide Solvents: Water ;  0 °C; overnight, rt
1.3 Reagents: Sodium sulfite Solvents: Dichloromethane
Reference
Preparation of bis(sulfonylamino) derivatives as inhibitors of microsomal prostaglandin E synthase-1
, World Intellectual Property Organization, , ,

4-Iodo-2-(trifluoromethyl)benzoic acid Raw materials

4-Iodo-2-(trifluoromethyl)benzoic acid Preparation Products

4-Iodo-2-(trifluoromethyl)benzoic acid Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:954815-11-3)4-Iodo-2-(trifluoromethyl)benzoic acid
Order Number:A859036
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:16
Price ($):227.0
Email:sales@amadischem.com

Additional information on 4-Iodo-2-(trifluoromethyl)benzoic acid

Comprehensive Analysis of 4-Iodo-2-(trifluoromethyl)benzoic acid (CAS No. 954815-11-3): Properties, Applications, and Industry Trends

4-Iodo-2-(trifluoromethyl)benzoic acid (CAS No. 954815-11-3) is a highly specialized aromatic carboxylic acid derivative that has garnered significant attention in pharmaceutical and agrochemical research. This compound, characterized by its iodo and trifluoromethyl functional groups, serves as a critical building block in organic synthesis. Its unique structural features make it invaluable for designing advanced materials and bioactive molecules, aligning with the growing demand for halogenated intermediates in modern chemistry.

The molecular structure of 4-Iodo-2-(trifluoromethyl)benzoic acid combines a benzoic acid core with strategic substitutions that enhance its reactivity. The electron-withdrawing trifluoromethyl group (-CF3) and the iodo substituent at the 4-position create a versatile scaffold for cross-coupling reactions, particularly in Suzuki-Miyaura and Ullmann-type transformations. Researchers frequently explore its role in synthesizing fluorinated pharmaceuticals, a trending topic due to the rising popularity of FDA-approved drugs containing trifluoromethyl groups (e.g., fluoxetine, celecoxib).

In the context of green chemistry and sustainable synthesis, CAS 954815-11-3 has been investigated for its compatibility with eco-friendly catalysts and solvent systems. Recent publications highlight its use in flow chemistry setups, reducing waste generation—a key concern for industries complying with REACH regulations. This aligns with frequent search queries like "environmentally benign halogenation methods" and "scalable aromatic functionalization."

The compound's applications extend to material science, where it acts as a precursor for liquid crystal monomers and OLED materials. Its ability to modify electronic properties through halogen bonding makes it relevant for organic electronics—a hot topic given the global push for flexible displays and energy-efficient devices. Analytical techniques such as HPLC purity testing and NMR structural verification are essential for quality control, addressing common purchaser concerns about batch-to-batch consistency.

Market trends indicate growing demand for high-purity 4-Iodo-2-(trifluoromethyl)benzoic acid, driven by R&D investments in targeted drug discovery. Patent analyses reveal its incorporation in kinase inhibitor scaffolds and antibody-drug conjugates (ADCs)—a rapidly expanding therapeutic class. This connects to trending searches like "C-H activation in drug synthesis" and "trifluoromethylation strategies," emphasizing the compound's relevance in cutting-edge research.

Storage and handling recommendations for CAS 954815-11-3 typically suggest inert atmosphere protection to prevent iodine dissociation, a frequently asked topic in technical forums. Suppliers often provide COA documentation and stability data to address regulatory requirements from GMP-certified manufacturers. The compound's shelf life under various conditions remains a key consideration for procurement specialists.

Future perspectives for 4-Iodo-2-(trifluoromethyl)benzoic acid include potential roles in PET radiotracer development (leveraging the iodine-124 isotope) and metal-organic frameworks (MOFs)—areas generating substantial academic interest. Its compatibility with automated synthesis platforms positions it well for the growing high-throughput experimentation market, answering industry needs for accelerated molecule development cycles.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:954815-11-3)4-Iodo-2-(trifluoromethyl)benzoic acid
A859036
Purity:99%
Quantity:25g
Price ($):227.0
Email